3,5-Dichloro-4'-fluorobenzhydrol
Overview
Description
3,5-Dichloro-4’-fluorobenzhydrol: is a chemical compound with the molecular formula C₁₃H₉Cl₂FO and a molecular weight of 271.11 g/mol . It is a solid at room temperature with a melting point of approximately 113.60°C and a boiling point of around 367.1°C . This compound is primarily used in research settings, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-4’-fluorobenzhydrol typically involves the reduction of 3,5-Dichloro-4’-fluorobenzophenone. The reduction can be achieved using various reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under controlled conditions .
Industrial Production Methods: While specific industrial production methods for 3,5-Dichloro-4’-fluorobenzhydrol are not widely documented, the general approach would involve large-scale reduction processes using efficient and cost-effective reducing agents. The reaction conditions would be optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichloro-4’-fluorobenzhydrol can undergo various chemical reactions, including:
Oxidation: It can be oxidized back to 3,5-Dichloro-4’-fluorobenzophenone using oxidizing agents like chromium trioxide (CrO₃) or potassium permanganate (KMnO₄).
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO₃) in acetic acid or potassium permanganate (KMnO₄) in an alkaline medium.
Major Products:
Oxidation: 3,5-Dichloro-4’-fluorobenzophenone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3,5-Dichloro-4’-fluorobenzhydrol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is utilized in the study of enzyme interactions and protein modifications. It is often used in proteomics research to investigate protein structures and functions .
Medicine: While not directly used as a therapeutic agent, 3,5-Dichloro-4’-fluorobenzhydrol is involved in the synthesis of potential drug candidates. Its derivatives may exhibit biological activities that are of interest in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new chemical processes and technologies .
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4’-fluorobenzhydrol is primarily related to its chemical reactivity. As an alcohol, it can participate in various chemical reactions, including oxidation and substitution. The presence of chlorine and fluorine atoms on the benzene ring enhances its reactivity towards nucleophiles and electrophiles .
Molecular Targets and Pathways: In biological systems, the compound may interact with enzymes and proteins, leading to modifications in their structures and functions. These interactions are crucial in proteomics research, where the compound is used to study protein-protein interactions and enzyme mechanisms .
Comparison with Similar Compounds
3,5-Dichloro-4-fluorobenzophenone: The oxidized form of 3,5-Dichloro-4’-fluorobenzhydrol, used in similar research applications.
3,5-Dichloro-4-fluorobromobenzene: Another related compound with similar reactivity but different applications in organic synthesis.
Uniqueness: 3,5-Dichloro-4’-fluorobenzhydrol is unique due to its specific combination of chlorine and fluorine substituents on the benzene ring, which imparts distinct chemical properties. This makes it a valuable intermediate in the synthesis of various complex molecules and a useful tool in proteomics research .
Properties
IUPAC Name |
(3,5-dichlorophenyl)-(4-fluorophenyl)methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2FO/c14-10-5-9(6-11(15)7-10)13(17)8-1-3-12(16)4-2-8/h1-7,13,17H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQMTMDGGMCBDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC(=CC(=C2)Cl)Cl)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2FO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701246208 | |
Record name | 3,5-Dichloro-α-(4-fluorophenyl)benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701246208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
844683-76-7 | |
Record name | 3,5-Dichloro-α-(4-fluorophenyl)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=844683-76-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dichloro-α-(4-fluorophenyl)benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701246208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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